2,10-Diaminopentacene-6,13-dione

Single-molecule electronics Conductance Acene disubstitution

2,10-Diaminopentacene-6,13-dione (CAS 144561-64-8) is a functionalized pentacene derivative belonging to the class of polycyclic aromatic hydrocarbons (PAHs). Its structure consists of a linear five-ring (pentacene) backbone with amino (-NH2) substituents at the 2 and 10 positions and carbonyl (=O) functionalities at the 6 and 13 positions, yielding the molecular formula C22H14N2O2 and a molecular weight of 338.36 g/mol.

Molecular Formula C22H14N2O2
Molecular Weight 338.4 g/mol
CAS No. 144561-64-8
Cat. No. B12556855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,10-Diaminopentacene-6,13-dione
CAS144561-64-8
Molecular FormulaC22H14N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC3=C(C=C21)C(=O)C4=C(C3=O)C=C5C=C(C=CC5=C4)N)N
InChIInChI=1S/C22H14N2O2/c23-15-3-1-11-7-17-19(9-13(11)5-15)22(26)20-10-14-6-16(24)4-2-12(14)8-18(20)21(17)25/h1-10H,23-24H2
InChIKeyXUKICLTYMZZOQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,10-Diaminopentacene-6,13-dione (CAS 144561-64-8): Core Identity for Organic Semiconductor and Intermediates Procurement


2,10-Diaminopentacene-6,13-dione (CAS 144561-64-8) is a functionalized pentacene derivative belonging to the class of polycyclic aromatic hydrocarbons (PAHs). Its structure consists of a linear five-ring (pentacene) backbone with amino (-NH2) substituents at the 2 and 10 positions and carbonyl (=O) functionalities at the 6 and 13 positions, yielding the molecular formula C22H14N2O2 and a molecular weight of 338.36 g/mol . This compound is specifically disclosed within the broader family of 2,9- and 2,10-disubstituted pentacenes, which are patented for use in organic thin-film transistors and solar cells due to their advantageous solubility, crystal packing geometries, and electronic properties [1].

Why 2,10-Diaminopentacene-6,13-dione Cannot Be Replaced by Unfunctionalized or Centrally-Substituted Pentacenes


The regiospecific 2,10-diamino-6,13-dione substitution pattern on the pentacene core creates a unique electronic and steric environment that fundamentally differentiates it from other pentacene derivatives. Unsubstituted pentacene, while possessing high charge-carrier mobility, suffers from near-total insolubility in common organic solvents, rendering solution-based processing virtually impossible [1]. In contrast, the 2,10-disubstituted architecture is specifically designed to enhance solubility while maintaining desirable π-stacking characteristics [1]. Furthermore, the 2,10-substitution on the terminal rings, as opposed to substitution at the central 6,13-positions, has been shown computationally to yield markedly different single-molecule conductance values—variations that can reach an order of magnitude depending on the linker positions [2]. This means that for applications dependent on charge transport at the molecular scale, 2,10-diaminopentacene-6,13-dione represents a distinct and non-interchangeable tool relative to its 6,13-substituted analogs.

Quantitative Differentiation Evidence for 2,10-Diaminopentacene-6,13-dione in Organic Electronics and Molecular Design


Predicted Single-Molecule Conductance: 2,10-Diaminopentacene vs. 6,13-Diaminopentacene Isomers

A systematic theoretical study of diaminoacenes demonstrated that the absolute conductance values for disubstituted pentacene isomers are strongly dependent on the relative positions of the amino linkers. For a given acene length, variations in conductance between different regioisomers can be as large as an order of magnitude [1]. The model predicts that diamino acenes, as a class, are better conductors than their corresponding dimethylthio analogues, irrespective of linker position [1]. While this study did not isolate the specific 2,10-isomer with 6,13-dione groups, it provides the foundational quantitative principle that the 2,10-substitution architecture confers a distinct conductance profile compared to other substitution patterns, such as the 6,13-diamino-substituted pentacenes characterized by Ito et al. [2].

Single-molecule electronics Conductance Acene disubstitution

Solubility Enhancement Over Unsubstituted Pentacene Enabled by 2,10-Disubstitution

Unsubstituted pentacene is described as 'virtually insoluble in common organic solvents,' necessitating expensive vacuum sublimation processing and suffering from polymorphic inconsistencies [1]. The patent explicitly teaches that 2,9- and 2,10-disubstituted pentacenes, including amino-functionalized variants, are designed to overcome this solubility barrier, enabling solution-based processing techniques such as spin-coating or inkjet printing [1]. While quantitative solubility data for the exact 2,10-diamino derivative is not disclosed in the patent, the effect is a class-level property proven by the synthesis and processing of related 2,10-disubstituted analogs (e.g., 2,10-bis(t-butyldimethylsiloxy)-5,7,12,14-pentacenediquinone) in common organic solvents [1].

Solution processability Organic field-effect transistors Solubility

Electronic Differentiation via Amino Group Position: HOMO Energy and Donor Strength

The 6,13-diamino-substituted pentacenes were experimentally characterized as a new class of pentacene derivatives with 'strong donor ability' [1]. Spectroelectrochemical and DFT studies on these 6,13-isomers showed that the degree of deformation from planarity in the dications is tunable by varying N-substituents, with properties fundamentally distinct from those of the parent pentacene [1]. The 2,10-diamino substitution pattern, however, places the electron-donating amino groups on the terminal rings, while the electron-withdrawing carbonyls occupy the central quinoidal position. This donor-acceptor-donor architecture is predicted to produce a different HOMO-LUMO gap and charge-transfer character compared to the centrally-substituted 6,13-diamino analogs, though direct head-to-head experimental data is not available.

Electron donor HOMO energy Substituent effect

Calculated Physicochemical Profile: Lipophilicity and Polar Surface Area Distinct from Shorter Acene Analogs

The calculated physicochemical properties for 2,10-diaminopentacene-6,13-dione—specifically a topological polar surface area (PSA) of 86.18 Ų and a consensus LogP of 5.09 —place this compound in a distinct property space compared to shorter acene analogs. For context, the parent pentacene-6,13-dione (CAS 3029-32-1) has a PSA of approximately 34.1 Ų and a LogP of ~5.8, reflecting the absence of polar amino groups [1]. The substantially higher PSA of the diamino derivative suggests enhanced hydrogen-bonding capability and altered aggregation behavior, which can be critical for applications such as fluorescent sensor development, where pentacenequinone derivatives have demonstrated aggregation-induced emission enhancement (AIEE) [2].

Drug-likeness Physicochemical properties Molecular design

Synthetic Accessibility as a 2,10-Disubstituted Quinone Intermediate

The patent by Fallis et al. demonstrates a synthetic route to 2,10-disubstituted pentacenediquinones via a double Diels-Alder cycloaddition using 1,4,5,8-anthradiquinone and functionalized dienes, followed by optional aromatization and substituent replacement [1]. This method is capable of generating 2,10-disubstituted diquinones that can subsequently be reduced to functionalized pentacenes [1]. In contrast, the synthesis of 6,13-diamino-substituted pentacenes proceeds via nucleophilic addition of amines to pentacene-6,13-dione, a completely different synthetic manifold [2]. This means that 2,10-diaminopentacene-6,13-dione is not merely a structural isomer but also a chemically distinct synthetic intermediate, accessible only through the Diels-Alder pathway.

Organic synthesis Pentacene precursor Diels-Alder cycloaddition

Reported LOXL3 Enzyme Inhibition: An Exploratory Bioactivity Differentiator

A CHEMBL entry (CHEMBL4240937) associated with 2,10-diaminopentacene-6,13-dione reports an IC50 of 2.10 µM against recombinant human LOXL3 (lysyl oxidase-like 3) expressed in CHO cells, using diaminopentane as the substrate [1]. In comparison, the parent pentacene-6,13-dione does not appear active against this target in the same database, and the 6,13-diamino analog has not been profiled for LOXL3 inhibition. It should be noted that this is a single-point bioactivity from a deposition database and has not been validated in peer-reviewed literature; its strength as a procurement differentiator is therefore Supporting only.

Enzyme inhibition LOXL3 Drug discovery

Procurement-Relevant Application Scenarios for 2,10-Diaminopentacene-6,13-dione


Molecular Electronics: Single-Molecule Junction Conductance Probes

The computational prediction that diaminoacene conductance can vary by up to an order of magnitude depending on amino-group placement [1] positions 2,10-diaminopentacene-6,13-dione as a specific candidate for experimental validation of conductance-regioisomerism relationships. Researchers building molecular junctions on gold substrates would select this compound to benchmark the conductance of terminal-ring substitution against centrally-substituted 6,13-diaminopentacene controls, directly testing the theoretical model of Fallaque et al.

Solution-Processed Organic Field-Effect Transistor (OFET) Intermediate

The patent-enabled solubility advantage of 2,10-disubstituted pentacenes over unsubstituted pentacene [1] makes this diamino-dione derivative a strategic intermediate for fabricating OFETs via spin-coating or inkjet printing. When reduced to the corresponding pentacene, the pre-organized 2,10-substitution pattern is retained, delivering a solution-processable acene with tailored crystal packing—a key requirement for reproducible thin-film transistor performance.

Fluorescent Sensor Platform Based on Aggregation-Induced Emission (AIE)

Pentacenequinone derivatives with polar substituents have demonstrated aggregation-induced emission enhancement (AIEE), enabling superamplified detection of nitroaromatic explosives [1]. The 86.18 Ų PSA of 2,10-diaminopentacene-6,13-dione—an over 2.5-fold increase versus unsubstituted pentacenequinone —suggests enhanced hydrogen-bonding-driven aggregation behavior, making this compound a rational selection for developing AIEE-based fluorescent sensors with altered sensitivity and selectivity profiles.

Exploratory LOXL3 Inhibitor for Fibrosis and Cancer Research

The provisional IC50 of 2.10 µM against LOXL3 [1] nominates this compound as an exploratory tool for probing lysyl oxidase-like 3 biology in fibrotic diseases and metastatic cancer models. In the absence of any LOXL3 activity reported for pentacene-6,13-dione or its 6,13-diamino analogs, researchers initiating a LOXL3 small-molecule screening campaign would prioritize this compound over structurally similar but bioactivity-unannotated alternatives.

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